Bifunctional Reactivity: Hydrogen-Bond Donor/Acceptor Capacity vs. Mono-Functional Analogs
alpha-(Chloromethyl)[1,1'-biphenyl]-4-ethanol possesses one hydrogen bond donor (–OH) and one hydrogen bond acceptor (Cl or O), enabling hydrogen-bond-directed interactions and orthogonal derivatization. In contrast, 4-(chloromethyl)biphenyl (CAS 1667-11-4) has zero donors and zero acceptors, and 1-(4-biphenylyl)ethanol (CAS 3562-73-0), while possessing one donor and one acceptor, lacks the electrophilic chloromethyl group essential for nucleophilic displacement reactions .
| Evidence Dimension | Hydrogen bond donor/acceptor count and functional group complementarity |
|---|---|
| Target Compound Data | HBD = 1 (–OH), HBA = 1 (Cl or O); contains both –CH2Cl (electrophilic) and –CH(OH)– (nucleophilic) groups |
| Comparator Or Baseline | 4-(Chloromethyl)biphenyl: HBD = 0, HBA = 0 [1]; 1-(4-Biphenylyl)ethanol: HBD = 1, HBA = 1, but no –CH2Cl [2] |
| Quantified Difference | Target provides dual orthogonal reactive handles; comparator 1 lacks –OH entirely; comparator 2 lacks electrophilic –CH2Cl |
| Conditions | Structural analysis from PubChem, chem960.com, and Chemchart databases |
Why This Matters
Procurement of a bifunctional intermediate consolidates two synthetic steps into one building block, reducing step count and overall cost in multi-step pharmaceutical syntheses.
- [1] Chemchart.com. 4-(Chloromethyl)biphenyl (1667-11-4). Hydrogen Acceptors: 0; Hydrogen Donors: 0; Rotatable Bonds: 2. View Source
- [2] PubChem. 1-(4-Biphenylyl)ethanol (CAS 3562-73-0). Hydrogen Bond Donor Count: 1; Hydrogen Bond Acceptor Count: 1; Rotatable Bond Count: 2. View Source
